Technical Guide: Physicochemical & Functional Profile of 1-[1-(4-Chlorophenyl)ethyl]hydrazine
Technical Guide: Physicochemical & Functional Profile of 1-[1-(4-Chlorophenyl)ethyl]hydrazine
The following technical guide details the physicochemical, synthetic, and biological profile of 1-[1-(4-Chlorophenyl)ethyl]hydrazine , a structural analog of the monoamine oxidase inhibitor (MAOI) Mebanazine.
This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a mechanistic probe and lipophilic scaffold in drug design.
Executive Summary
1-[1-(4-Chlorophenyl)ethyl]hydrazine (CAS: 25198-47-4) is a chiral hydrazine derivative characterized by a 4-chlorophenyl moiety linked to a hydrazine pharmacophore via an ethyl bridge.[1] Structurally, it is the para-chloro analog of Mebanazine (Actomol), a potent but hepatotoxic MAOI used in the 1960s.
The introduction of the chlorine atom at the para-position significantly alters the lipophilicity (LogP) and metabolic stability of the scaffold compared to its parent compound, making it a critical reference standard for Structure-Activity Relationship (SAR) studies involving hydrazine-based enzyme inhibitors.
Structural & Molecular Characterization
Nomenclature & Identifiers
| Identifier | Value |
| IUPAC Name | 1-[1-(4-Chlorophenyl)ethyl]hydrazine |
| Common Name | 4-Chloro-Mebanazine; (1-(4-Chlorophenyl)ethyl)hydrazine |
| CAS Number (Free Base) | 25198-47-4 |
| CAS Number (TFA Salt) | 75333-16-3 |
| SMILES | CC(NN)C1=CC=C(Cl)C=C1 |
| Molecular Formula | C₈H₁₁ClN₂ |
| Molecular Weight | 170.64 g/mol |
Stereochemistry
The molecule possesses a chiral center at the benzylic carbon (C1 of the ethyl group).
-
Enantiomers: (R)- and (S)-isomers.
-
Biological Relevance: Based on Mebanazine analogs, the (S)-enantiomer typically exhibits superior potency against Monoamine Oxidase (MAO) enzymes due to optimal steric fit within the hydrophobic pocket of the active site.
Physicochemical Profile
The following data synthesizes experimental values and high-confidence predictive models (ACD/Labs, ChemAxon) derived from the chlorinated hydrazine scaffold.
Solubility & Lipophilicity
The para-chloro substituent exerts a "lipophilic shift," enhancing membrane permeability compared to the unsubstituted phenyl analog.
| Property | Value | Context/Implication |
| LogP (Octanol/Water) | 2.35 ± 0.3 | Highly lipophilic; crosses Blood-Brain Barrier (BBB) efficiently. (Mebanazine LogP ≈ 1.6). |
| pKa (Conjugate Acid) | 7.8 ± 0.2 | The terminal nitrogen ( |
| Water Solubility | Low (Free Base) | < 1 mg/mL. Requires conversion to HCl or TFA salt for aqueous bioassays. |
| Polar Surface Area (PSA) | 38.05 Ų | Favorable for CNS penetration (PSA < 90 Ų is ideal for BBB transport). |
Thermal & Stability Properties
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Physical State: Viscous oil or low-melting solid (Free Base). White crystalline solid (HCl/TFA salts).
-
Boiling Point: Predicted ~260°C (at 760 mmHg); degrades before boiling if not under vacuum.
-
Oxidation Sensitivity: High. The hydrazine moiety is susceptible to auto-oxidation in air, forming azo compounds or hydrazones.
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Storage Protocol: Store under Argon/Nitrogen at -20°C.
-
Synthesis & Purification Protocols
Expertise Note: Direct alkylation of hydrazine with alkyl halides often yields poly-alkylated byproducts. The Reductive Amination or Hydrazone Reduction route is the industry standard for high-purity mono-substituted hydrazines.
Route: Hydrazone Reduction (Recommended)
This method minimizes over-alkylation and allows for enantioselective synthesis if chiral catalysts are used.
Step 1: Hydrazone Formation
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Reagents: 4-Chloroacetophenone (1.0 eq), Hydrazine Hydrate (3.0 eq), Ethanol (solvent), Acetic Acid (cat.).
-
Procedure: Reflux 4-chloroacetophenone with excess hydrazine hydrate in ethanol for 4-6 hours.
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Workup: Evaporate solvent. The intermediate hydrazone is often an oil; use immediately or purify via short-path distillation.
Step 2: Catalytic Hydrogenation
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Reagents: Hydrazone intermediate, PtO₂ (Adam's Catalyst) or Pd/C (5%), Ethanol.
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Conditions: Hydrogen atmosphere (30-50 psi), Room Temperature, 12 hours.
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Mechanism: The C=N double bond is reduced to the C-N single bond.
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Purification: Filter catalyst. Acidify filtrate with HCl/Ether to precipitate the 1-[1-(4-chlorophenyl)ethyl]hydrazine hydrochloride salt. Recrystallize from Ethanol/Ether.
Visualization of Synthesis Pathway
Figure 1: Two-step synthesis via hydrazone intermediate. Step 2 requires hydrogenation to prevent azo formation.
Biological & Pharmacological Implications[3][4][5]
Mechanism of Action: MAO Inhibition
Like Mebanazine, this compound acts as a mechanism-based inactivator (suicide substrate) of Monoamine Oxidase (MAO-A and MAO-B).
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Single Electron Transfer (SET): The hydrazine undergoes oxidation by the FAD cofactor within the MAO active site.
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Radical Formation: This generates a diazene or radical intermediate.
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Covalent Adduct: The intermediate forms a covalent N5-flavin adduct, irreversibly disabling the enzyme.
Structure-Activity Relationship (SAR)
-
Chlorine Substituent (Para): Increases lipophilicity (
value), enhancing BBB penetration relative to Mebanazine. It also blocks para-hydroxylation, a major metabolic clearance route for phenyl-alkyl hydrazines, potentially extending the half-life ( ). -
Alpha-Methyl Group: Provides steric bulk that protects the hydrazine from non-specific acetylation (NAT enzymes), preserving activity in vivo.
Toxicity & Metabolic Fate
Warning: Hydrazine derivatives are associated with hepatotoxicity (via radical formation) and hemolysis.
-
Metabolic Pathway:
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Major: Oxidative deamination to the corresponding alkane (Ethyl-4-chlorobenzene).
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Toxic: N-oxidation to diazenes, which can generate reactive carbon-centered radicals causing DNA alkylation.
-
Visualization of Metabolic Activation
Figure 2: Mechanism of irreversible MAO inhibition and potential toxicity pathways.
Analytical Characterization (Expected)
For validation of the synthesized compound, the following spectral signatures are diagnostic:
-
¹H NMR (CDCl₃, 400 MHz):
-
1.35 (d, 3H,
, doublet due to CH coupling). -
3.70 (q, 1H, benzylic
). - 7.2-7.4 (m, 4H, aromatic AA'BB' system characteristic of p-substituted benzenes).
-
1.35 (d, 3H,
-
Mass Spectrometry (ESI+):
-
(³⁵Cl) and
(³⁷Cl) in a 3:1 ratio. -
Fragment at
154 (Loss of ) is common for hydrazines.
-
(³⁵Cl) and
References
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Sigma-Aldrich. (n.d.). [1-(4-Chlorophenyl)ethyl]hydrazine trifluoroacetate Product Sheet. Retrieved from
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Gilmour, S. J. (1965).[2] "Clinical trial of mebanazine—a new monoamine oxidase inhibitor."[2] The British Journal of Psychiatry, 111(478), 899–902.[2] (Provides baseline SAR for the scaffold).
-
PubChem. (n.d.).[3] Compound Summary: 1-(1-(4-Chlorophenyl)ethyl)hydrazine. National Library of Medicine. Retrieved from
- Tipton, K. F. (1989). "Mechanism of action of monoamine oxidase inhibitors." Acta Psychiatrica Scandinavica, 80(S355), 12-19. (Mechanistic grounding for hydrazine MAOIs).
- ChemAxon. (2025). Calculated Properties for 1-[1-(4-Chlorophenyl)ethyl]hydrazine. (Used for LogP and pKa predictions).
